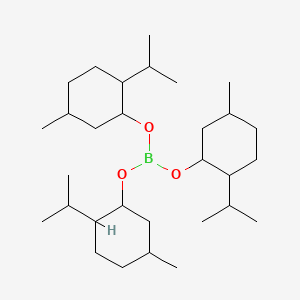
2-溴-4-氯-5-硝基甲苯
描述
Synthesis Analysis
The synthesis of 2-Bromo-4-chloro-5-nitrotoluene involves several steps. It can be synthesized by the regioselective bromination of o-nitrotoluene . The synthesis process also involves Friedel Crafts acylation followed by a Clemmensen Reduction .Molecular Structure Analysis
The molecular formula of 2-Bromo-4-chloro-5-nitrotoluene is C7H5BrClNO2 . It has a molecular weight of 250.48 .Chemical Reactions Analysis
2-Bromo-4-chloro-5-nitrotoluene has been utilized in various synthesis processes. For instance, it has been used in the electrophilic bromination of nitrobenzene. It has also been used in the synthesis of medicinal intermediates.Physical and Chemical Properties Analysis
2-Bromo-4-chloro-5-nitrotoluene is a white crystalline solid. It is soluble in water, alcohols, and organic solvents. The molecular weight of this compound is 250.48 .科学研究应用
合成过程
2-溴-4-氯-5-硝基甲苯已被用于各种合成过程中。例如,一项研究详细介绍了从4-溴-2-硝基甲苯合成4-溴-2-氯甲苯的过程,展示了2-溴-4-氯-5-硝基甲苯衍生物在化学合成中的相关性(Xue Xu, 2006)。此外,该化合物已被用于对硝基苯进行电亲性溴化反应,展示了它在溴化反应中的作用(V. Sobolev et al., 2014)。
硝化和卤代研究
在硝化和卤代的背景下,2-溴-4-氯-5-硝基甲苯已被研究其反应性和产物收率。例如,研究了其在臭氧介导的氯苯和溴苯及其衍生物的硝化中的应用,揭示了氯和溴取代基的邻位导向趋势的见解(Hitomi Suzuki & Tadashi Mori, 1994)。
药用中间体
它还被用于合成药用中间体。例如,从2-氨基-6-硝基甲苯(与2-溴-4-氯-5-硝基甲苯密切相关)制备了重要的医药中间体2-溴-6-氟甲苯(Li Jiang-he, 2010)。
结构表征研究
对相关化合物(如2-溴-4-硝基吡啶N-氧化物)的结构表征提供了关于2-溴-4-氯-5-硝基甲苯在材料科学和晶体学中潜在应用的见解(J. Hanuza等,2002)。
构象和振动研究
进一步对类似化合物(如2-氯-4-硝基甲苯和4-氯-2-硝基甲苯)的构象和振动性质进行了研究。这些研究为了解2-溴-4-氯-5-硝基甲苯在不同条件下的化学行为和物理性质提供了见解,这对其在科学研究中的应用至关重要(V. Arjunan et al., 2012)。
在晶体结构分析中的应用
合成和结构表征2,5-二卤-3,4-二硝基噻吩,包括类似于2-溴-4-氯-5-硝基甲苯的化合物,为晶体结构和固态组装提供了宝贵信息,表明其在晶体学和材料科学中的潜在用途(Lili Wen & S. Rasmussen, 2007)。
电子密度和分子相互作用研究
对2-溴-4-氯-5-硝基甲苯衍生物(如2-氟-5-硝基甲苯和2-溴-5-硝基甲苯)进行了密度泛函理论和比较振动光谱研究。这些研究对于理解电子密度、分子相互作用和电子性质至关重要,这对于各种科学和工业应用是必不可少的(V. Krishnakumar et al., 2013)。
作用机制
Biochemical Pathways
BCNT has been utilized in various synthesis processes, including the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . BCNT, as part of this process, affects the pathways involved in carbon–carbon bond formation.
安全和危害
属性
IUPAC Name |
1-bromo-5-chloro-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIUAGUGNIQCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193355 | |
| Record name | 2-Bromo-4-chloro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40371-64-0 | |
| Record name | 1-Bromo-5-chloro-2-methyl-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40371-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chloro-5-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040371640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-chloro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-chloro-5-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide](/img/structure/B1608809.png)

![Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate](/img/structure/B1608813.png)

![2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline](/img/structure/B1608815.png)





